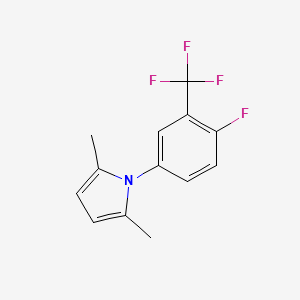

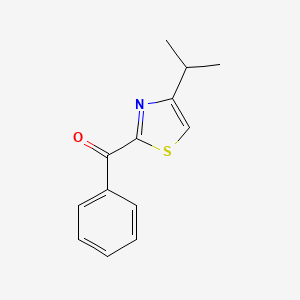

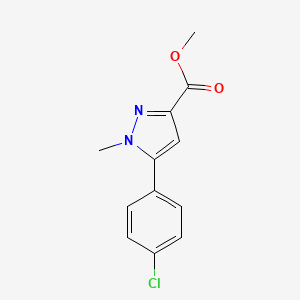

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Overview

Description

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (MCP) is a small molecule compound that has been studied for its potential applications in various scientific research areas. MCP was first synthesized in the early 2000s and has since been studied for its potential use in a variety of laboratory experiments.

Scientific Research Applications

Antiviral Activity

Compounds derived from Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate have shown potential in antiviral applications. Specifically, derivatives such as sulfonamides have been synthesized and tested for their efficacy against tobacco mosaic virus (TMV), with some compounds exhibiting significant activity .

Antifungal and Antibacterial Properties

The structural analogs of this compound have been reported to possess antifungal and antibacterial properties. This is particularly relevant in the development of new pharmaceuticals and treatments for various fungal and bacterial infections .

Anti-Tobacco Mosaic Virus Activity

In agricultural research, certain derivatives of Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate have been synthesized to protect tobacco plants from TMV. These compounds aim to inhibit the growth of the virus, thereby safeguarding the crops .

Synthesis of Isoxazoline Derivatives

Isoxazoline derivatives, which have a wide range of biological activities, can be synthesized from related compounds. These activities include antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic, and anti-Alzheimer effects. The synthesis process often involves green chemistry principles and innovative techniques like sonication .

Antileishmanial and Antimalarial Evaluation

Pyrazole-bearing compounds, including those related to Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, are known for their potent antileishmanial and antimalarial activities. These compounds are valuable in the development of treatments for leishmaniasis and malaria .

Carbonic Anhydrase Inhibition

The integration of sulfonamide groups into pyrazole compounds can lead to the creation of carbonic anhydrase inhibitors. These inhibitors have applications in medical treatments for conditions like glaucoma and mountain sickness, as well as in industrial processes where the regulation of pH is crucial .

Mechanism of Action

Target of Action

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative. Pyrazole derivatives have been found to interact with various targets. For instance, a similar compound, SR-9009, is known to act as an agonist for the nuclear receptors subfamily 1 group D member 1 and 2 . These receptors are part of the body’s internal clock mechanism and play a crucial role in regulating circadian rhythms .

Mode of Action

Related compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate (atp), a molecule that provides energy for many processes in living cells . This disruption leads to cellular death and ultimately organism mortality .

Biochemical Pathways

Related compounds like pyraclostrobin, another pyrazole derivative, inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes and results in the cessation of fungal growth .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were found to display superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-15-11(7-10(14-15)12(16)17-2)8-3-5-9(13)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKILUYDQDRISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)

![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1374038.png)